molecular formula C7H16ClNO2 B555404 L-beta-Homoleucine hydrochloride CAS No. 96386-92-4

L-beta-Homoleucine hydrochloride

Cat. No. B555404
CAS RN: 96386-92-4
M. Wt: 145,20*36,45 g/mole
InChI Key: NXVYPYHWONGEFQ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-beta-Homoleucine hydrochloride is a leucine derivative . It is also known as (3S)-3-amino-5-methylhexanoic acid hydrochloride . It is a white or almost white crystal powder .


Molecular Structure Analysis

The molecular formula of L-beta-Homoleucine hydrochloride is C7H16ClNO2 . The InChI Key is NXVYPYHWONGEFQ-RGMNGODLSA-N . The SMILES representation is Cl.CC©CC@HCC(O)=O .


Physical And Chemical Properties Analysis

L-beta-Homoleucine hydrochloride is soluble in water and alcohol . It has a molecular weight of 181.66 . It is a white or almost white crystal powder . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Scientific Research Applications

Analytical Chemistry and Mass Spectrometry

L-beta-Homoleucine hydrochloride has been utilized in the field of analytical chemistry, particularly within the context of mass spectrometry. It is featured in studies for its role as a reference substance in mass spectrometry analysis. This application is crucial for understanding the molecular structure and composition of compounds, as mass spectrometry can provide detailed insights into the molecular ions and their fragmentation patterns. The mass spectrum of L-beta-Homoleucine hydrochloride has been detailed, showcasing its utility in analytical methods that require precise molecular identification and quantification. This type of analysis is fundamental in chemical research, pharmacology, and biochemical studies, where accurate measurement of substances is critical​​.

Chemical Properties and Classification

The compound falls under the class of amino acids and leucine derivatives, with its formula and exact mass specified for accurate identification. It’s classified based on its chemical structure, which includes a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, making it an important subject for chemical studies focused on amino acids and their derivatives. This classification aids researchers in understanding its behavior in chemical reactions, stability under various conditions, and its potential interactions with other molecules. Such information is vital for fields like synthetic chemistry, where new compounds are designed and synthesized for various applications​​.

Safety And Hazards

L-beta-Homoleucine hydrochloride should be handled with care to avoid direct contact with skin and eyes, and inhalation or intake . Personal protective equipment such as lab gloves, glasses, and laboratory goggles should be used . The compound should be properly preserved and the relevant safety procedures should be followed .

properties

IUPAC Name

(3S)-3-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYPYHWONGEFQ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375812
Record name L-beta-Homoleucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-beta-Homoleucine hydrochloride

CAS RN

96386-92-4
Record name L-beta-Homoleucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-5-methylhexanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.